molecular formula C10H14N2 B12359754 3-Methyl-5-phenylpyrazolidine

3-Methyl-5-phenylpyrazolidine

Cat. No.: B12359754
M. Wt: 162.23 g/mol
InChI Key: IOIUHIKAQUXHHR-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with acetylacetone under reflux conditions. The reaction typically takes place in an ethanol solvent, and the product is obtained after purification . Another method involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a catalyst like acetic acid .

Industrial Production Methods

Industrial production of 3-Methyl-5-phenyl-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups .

Scientific Research Applications

3-Methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-3-phenyl-1H-pyrazole
  • 3-Methyl-5-(2-thienyl)-1H-pyrazole

Uniqueness

3-Methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different reactivity profile and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5-phenylpyrazolidine

InChI

InChI=1S/C10H14N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI Key

IOIUHIKAQUXHHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=CC=CC=C2

Origin of Product

United States

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